(5-(Trifluoromethyl)pyridin-2-yl)methanol
Overview
Description
(5-(Trifluoromethyl)pyridin-2-yl)methanol: is an organic compound with the molecular formula C7H6F3NO. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a methanol group. This compound is known for its significant role in organic synthesis and its utility as a reagent and catalyst in various chemical reactions .
Mechanism of Action
Mode of Action
It is known that the compound is used as a reagent and catalyst in organic synthesis reactions, particularly in fluorination reactions .
Pharmacokinetics
The compound has a molecular weight of 177.13, and its physical form is a colorless to yellow to brown sticky oil to semi-solid or liquid . It has a predicted density of 1.362±0.06 g/cm3 and a predicted boiling point of 215.5±35.0 °C . These properties may influence its bioavailability.
Result of Action
As a reagent and catalyst in organic synthesis reactions, it likely participates in the formation of new chemical bonds and structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (5-(Trifluoromethyl)pyridin-2-yl)methanol. For instance, it should be stored under inert gas (nitrogen or argon) at 2-8°C . Direct contact with the compound can cause eye and skin irritation, and it should be avoided . Good ventilation measures should be taken to avoid inhalation of aerosols .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Trifluoromethyl)pyridin-2-yl)methanol typically involves the reaction of 5-(Trifluoromethyl)pyridine with methanol under appropriate reaction conditions. This process can be carried out using different catalysts and solvents to optimize yield and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with controlled temperatures and pressures to ensure consistent quality and efficiency. The use of advanced catalytic systems and continuous flow reactors can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions: (5-(Trifluoromethyl)pyridin-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to yield different alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various substituted pyridines, alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: (5-(Trifluoromethyl)pyridin-2-yl)methanol is widely used as a reagent in organic synthesis, particularly in fluorination reactions. Its unique structure allows it to act as a catalyst in various chemical transformations .
Biology and Medicine: In biological research, this compound is utilized for its potential pharmacological properties. It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates .
Industry: Industrially, this compound is employed in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its role as a catalyst and reagent in large-scale chemical processes is highly valued .
Comparison with Similar Compounds
5-(Trifluoromethyl)pyridin-2-ol: This compound is similar in structure but contains a hydroxyl group instead of a methanol group.
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Another related compound with a halogenated pyridine ring.
Uniqueness: (5-(Trifluoromethyl)pyridin-2-yl)methanol stands out due to its specific combination of a trifluoromethyl group and a methanol group attached to the pyridine ring. This unique structure imparts distinct chemical properties, making it a valuable reagent and catalyst in various chemical reactions .
Properties
IUPAC Name |
[5-(trifluoromethyl)pyridin-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c8-7(9,10)5-1-2-6(4-12)11-3-5/h1-3,12H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAFEGOUIQFLQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396871 | |
Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31181-84-7 | |
Record name | [5-(Trifluoromethyl)pyridin-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [5-(Trifluoromethyl)-2-pyridinyl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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